N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a bithiophene-ethyl backbone and a 2,5-difluorophenylmethanesulfonamide moiety. Its structure combines aromatic heterocyclic (bithiophene) and fluorinated phenyl components, which are known to influence electronic properties, solubility, and biological interactions. However, specific pharmacological or industrial applications for this exact derivative remain understudied in the literature .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2S3/c18-13-3-5-15(19)12(10-13)11-25(21,22)20-8-7-14-4-6-17(24-14)16-2-1-9-23-16/h1-6,9-10,20H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJHUPFLMQBNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is related to photovoltaic performance. The compound is a part of a class of molecules that are used in the design and synthesis of wide-bandgap conjugated copolymers. These polymers are used in the construction of solar cells, where they play a crucial role in the conversion of solar energy into electrical energy.
Mode of Action
The compound interacts with its targets through π-conjugation. This interaction enhances the photovoltaic performance of the solar cells. The compound’s mode of action is influenced by the introduction of various end-capping units onto small-molecule donors. These end-units can affect molecular stacking, mobility, and miscibility in the blend with PC 71 BM.
Biochemical Pathways
The compound affects the photovoltaic performance of solar cells by influencing the π-conjugation length of the polymeric backbone. This is achieved by introducing 2,2’-bithiophene or thieno[3,2-b] thiophene to the D–A polymer as a third component. The resulting changes in the conjugation backbone can significantly improve the photovoltaic properties of the solar cells.
Result of Action
The introduction of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide into the polymer structure results in enhanced photovoltaic performance. Specifically, it has been found to enhance the open-circuit voltage (Voc), short circuit current density (Jsc), and fill factor (FF) simultaneously. After optimization, an outstanding power conversion efficiency (PCE) of 8.91% was obtained for the device based on this compound.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bithiophene moiety and a methanesulfonamide group, which are known to influence various biological interactions. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting data tables, and discussing case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.38 g/mol. The presence of both the bithiophene and difluorophenyl groups contributes to its unique chemical properties.
Research indicates that the methanesulfonamide group in compounds similar to this compound can interact with key biological targets such as enzymes involved in inflammatory processes. For instance, studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial in mediating inflammatory responses .
Anti-inflammatory Effects
Several studies have reported on the anti-inflammatory properties of sulfonamide derivatives. For example, a study demonstrated that certain benzothieno derivatives inhibited COX-2 and iNOS expression in human keratinocyte and macrophage cell lines exposed to inflammatory stimuli . This suggests that this compound may exhibit similar effects due to its structural characteristics.
Cytotoxicity and Selectivity
The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For instance, compounds with similar bithiophene structures have shown selective cytotoxicity towards certain cancer cells while sparing normal cells . The selectivity is often attributed to the unique binding interactions facilitated by the bithiophene moiety.
Data Tables
| Biological Activity | Descriptor | Reference |
|---|---|---|
| COX-2 Inhibition | IC50 = 3.5 µM | |
| iNOS Inhibition | IC50 = 4.0 µM | |
| Cytotoxicity (Cancer) | IC50 = 12 µM |
Case Studies
-
Study on Inflammatory Response:
A study investigated the effects of various sulfonamide derivatives on inflammatory markers in a mouse model. The results indicated that compounds structurally similar to this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha . -
Cancer Cell Line Evaluation:
Another research effort focused on the cytotoxic effects of bithiophene-containing compounds on breast cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents against specific cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
A. 5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (e.g., 4a-4m)
- Structural Differences : These analogues replace the bithiophene-ethyl group with a furan-sulfonamide scaffold and incorporate ketone or methyl substituents.
- Synthetic Pathways : Both classes use chlorosulfonic acid for sulfonyl chloride formation, but the target compound employs bromofuran intermediates (e.g., 5-bromofuran-2-sulfonyl chloride) rather than furan derivatives .
- Biological Activity : While the furan-based sulfonamides show antimicrobial activity (e.g., against S. aureus and E. coli), the bithiophene variant’s activity is uncharacterized, though the bithiophene moiety may enhance π-π stacking and membrane penetration .
B. Methanesulfonamide Kinase Inhibitors (e.g., Compounds 10R and 12S)
- Structural Differences : These kinase inhibitors feature thiazole and pyrimidine substituents instead of bithiophene and difluorophenyl groups.
Fluorinated Methanesulfonate Derivatives
A. Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate)
B. Fluoroglycofen Ethyl Ester
- Structural Contrast: Contains a nitrobenzoate ester linked to trifluoromethylphenoxy groups, differing from the sulfonamide and bithiophene motifs in the target compound.
- Relevance : Highlights the role of fluorinated aromatic systems in agrochemicals, suggesting the target compound’s difluorophenyl group could be leveraged for similar stability or bioactivity .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Furan-Sulfonamides (4a-4m) | Ethofumesate |
|---|---|---|---|
| Molecular Weight | ~400–450 g/mol (estimated) | 300–350 g/mol | 310.3 g/mol |
| LogP (Lipophilicity) | High (due to bithiophene and F) | Moderate | Moderate |
| Bioactivity | Underexplored | Antimicrobial | Herbicidal |
| Synthetic Complexity | High (multiple heterocycles) | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
